CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE

Vue d'ensemble

Description

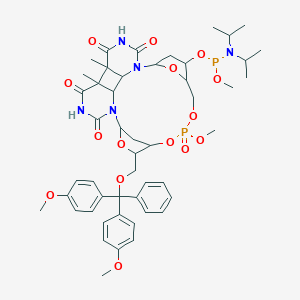

CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE (CAS#: 118187-67-0) is a specialized phosphoramidite monomer used in solid-phase oligonucleotide synthesis to introduce UV-induced cyclobutane pyrimidine dimer (CPD) lesions into DNA sequences. These lesions are critical for studying DNA damage repair mechanisms and photolyase activity . The compound has a molecular formula of C₄₉H₆₃N₅O₁₅P₂ and a molecular weight of 1024.01 g/mol. Its structure includes a cis-syn cyclobutane ring linking two thymidine residues, with methyl groups protecting the phosphorus atoms instead of the more common cyanoethyl groups . This monomer requires a 10-minute coupling time during synthesis and a thiophenoxide-mediated deprotection step to remove methyl groups prior to standard ammonium hydroxide cleavage .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The initial step typically involves the formation of the core hexacyclic structure, followed by the introduction of various functional groups such as methoxy, phenylmethoxy, and di(propan-2-yl)amino groups. The reaction conditions often include the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis could be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The phenylmethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or carboxylic acids, while reduction of the ketone group would produce secondary alcohols.

Applications De Recherche Scientifique

Mutagenesis Studies

Cis-syn thymidine dimer methyl phosphoramidite is primarily used to synthesize oligonucleotides containing specific photolesions. These modified oligonucleotides are crucial for mutagenesis studies, allowing researchers to investigate the effects of DNA damage on replication and transcription processes. For instance, studies have shown that these dimers can stall DNA polymerases, leading to error-prone repair pathways .

DNA Repair Mechanism Exploration

The incorporation of cis-syn dimers into DNA sequences enables researchers to study the mechanisms by which cells repair such lesions. This includes examining nucleotide excision repair pathways and the role of photolyase enzymes in reversing dimerization. The ability to create precise models of DNA damage aids in understanding the cellular response to UV-induced lesions .

NMR Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to analyze the structural properties of DNA containing cis-syn thymine dimers. Research has demonstrated that these dimers induce local destabilization within the DNA duplex, affecting hydrogen bonding and base pairing stability . This information is vital for understanding how such lesions influence genetic stability.

Table 1: Comparison of Oligonucleotides with and without Cis-Syn Dimer

| Feature | Oligonucleotide without Dimer | Oligonucleotide with Cis-Syn Dimer |

|---|---|---|

| Stability | High | Moderate |

| Replication Fidelity | High | Low |

| Repair Pathway Activation | Standard | Enhanced |

| Mutation Rate | Low | Increased |

Case Study 1: Mutagenesis and Cancer Research

A study conducted by Taylor et al. investigated the mutagenic potential of cis-syn thymine dimers in various model organisms. By incorporating these dimers into synthetic oligonucleotides, researchers were able to track mutation rates during DNA replication. The findings indicated a significant increase in mutation frequency associated with unrepaired dimers, highlighting their role in carcinogenesis .

Case Study 2: NMR Analysis of Base Pair Stability

In another investigation, NMR spectroscopy was utilized to assess the stability of DNA duplexes containing cis-syn thymine dimers. The study revealed that while the overall B-form structure was maintained, local destabilization occurred at the site of the dimer, affecting base pairing dynamics . This research provided insights into how such lesions might impact gene expression and cellular function.

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological or chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

The table below compares CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE with key analogues:

Key Differentiators

Protecting Groups: The methyl groups on phosphorus in this compound provide superior stability compared to cyanoethyl-protected phosphoramidites but require thiophenoxide for deprotection, adding complexity to synthesis workflows . In contrast, 2′-O-TBDMS RNA phosphoramidites use cyanoethyl groups, which are easier to deprotect but less stable over time .

Applications: Unlike RNA phosphoramidites optimized for long oligonucleotides (e.g., 2′-bis(2-acetoxyethoxy)methyl monomers), the cis-syn thymidine dimer is specialized for introducing UV-induced DNA lesions, making it indispensable in repair mechanism studies . The 5′-methyl thymidine phosphoramidite demonstrates stereospecific bioactivity in siRNA, with the (R)-5′-methyl isomer showing 5-fold higher potency than the (S)-isomer .

Cost: this compound is notably the most expensive phosphoramidite offered by Glen Research due to its complex synthesis and low commercial demand .

Stability and Handling

- The methyl-protected cis-syn dimer exhibits enhanced shelf stability compared to cyanoethyl-protected compounds, which degrade faster due to moisture sensitivity . However, it requires stringent handling (e.g., anhydrous conditions, PPE) to prevent hydrolysis .

- In contrast, 5′-iodothymidine phosphoramidite leverages iodine’s stability for long-term storage, enabling reliable ssDNA ligation without degradation .

Research Findings

- UV Lesion Studies : The cis-syn dimer’s cyclobutane structure mimics natural UV damage more accurately than 6-4PP lesions, which form preferentially at 254 nm UV exposure but require distinct HPLC purification protocols .

- siRNA Modifications: 5′-methyl thymidine phosphoramidites enable stereospecific mRNA silencing, highlighting how minor structural changes (e.g., methyl group position) drastically alter bioactivity .

Activité Biologique

CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE is a synthetic compound that plays a significant role in the study of DNA damage and repair mechanisms, particularly those induced by ultraviolet (UV) light. This article delves into its biological activity, focusing on its mutagenic properties, interactions with DNA polymerases, and implications for cancer research.

Overview of CIS,SYN-THYMIDINE DIMER

The CIS,SYN-thymidine dimer is a cyclobutane pyrimidine dimer (CPD) formed when adjacent thymine bases in DNA are cross-linked due to UV radiation. This dimerization impairs normal DNA replication and transcription processes, leading to mutations. The methyl phosphoramidite form is utilized in oligonucleotide synthesis, allowing researchers to incorporate these dimers at specific sites within DNA sequences for experimental studies.

-

Formation of CPDs :

- Upon exposure to UV light, thymine residues can undergo dimerization, resulting in the formation of the cis-syn CPD. This reaction is the predominant photoproduct in DNA and is responsible for various mutagenic effects.

- The stability of the cis-syn dimer makes it a focus for studying mutagenesis and DNA repair pathways .

-

Mutagenic Properties :

- The presence of the cis-syn thymidine dimer can lead to C-to-T transitions during DNA replication. The modified base can be bypassed by specialized DNA polymerases, such as polymerase η (pol η), which can incorporate adenine opposite the dimer with high fidelity .

- Research indicates that the methylated form of cytosine present in some CPDs can deaminate, converting it to thymine, which further complicates the mutation landscape in cancer cells .

Case Studies

-

DNA Polymerase Interaction :

- A study demonstrated that both yeast and human pol η could synthesize past the 3′-mC CPD with over 99% fidelity, indicating its capacity to bypass this lesion effectively without introducing mutations . This finding underscores the importance of pol η in maintaining genomic stability despite the presence of DNA lesions.

-

Cancer Research Implications :

- The mutagenic potential of cis-syn dimers has been linked to skin cancers, particularly through studies showing that these dimers lead to mutations in critical genes such as p53 . Understanding how these dimers interact with DNA repair mechanisms can provide insights into cancer prevention strategies.

Data Tables

| Study | Findings | Implications |

|---|---|---|

| Study on pol η activity | Bypass efficiency >99% for mC CPDs | Highlights potential for error-free replication past lesions |

| Mutagenesis analysis | C-to-T transitions observed in presence of dimers | Indicates risk factors for skin cancer mutations |

| Stability assessment | High stability under physiological conditions | Suggests challenges for DNA repair mechanisms |

Research Findings

- Synthesis and Characterization : The synthesis of oligonucleotides containing cis-syn thymidine dimers has been achieved using phosphoramidite chemistry, allowing detailed studies on their thermodynamic properties and interactions with other nucleotides .

- Thermodynamic Properties : Melting temperature studies reveal that oligonucleotides containing these dimers exhibit altered stability compared to their unmodified counterparts, affecting their hybridization properties in biological systems .

Q & A

Basic Questions

Q. What are the key considerations in synthesizing CIS,SYN-THYMIDINE DIMER METHYL PHOSPHORAMIDITE to ensure stereochemical purity?

Methodological Answer: Synthesis requires strict control of reaction conditions (e.g., temperature, solvent polarity) to minimize undesired stereoisomers. A mixed building block approach using commercially available thymidine phosphoramidites reduces complexity, followed by post-synthesis chromatographic separation (e.g., HPLC) to isolate the cis-syn isomer. Validate purity using 31P NMR to confirm phosphoramidite linkage integrity .

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: Employ 1H and 31P NMR spectroscopy to verify stereochemistry and phosphoramidite bond formation. ESI-MS (Electrospray Ionization Mass Spectrometry) confirms molecular weight. Cross-reference spectral data with published benchmarks, such as coupling constants (e.g., J values for cis-syn conformation) and retention times in HPLC .

Q. How can researchers avoid common pitfalls during the synthesis of this compound?

Methodological Answer: Monitor coupling efficiency at each step using TLC or real-time UV spectroscopy. Optimize deprotection conditions (e.g., ammonium hydroxide treatment) to prevent phosphoramidite degradation. Post-synthesis, use reverse-phase HPLC with a C18 column to resolve stereoisomers, ensuring ≥95% purity for downstream applications .

Advanced Research Questions

Q. How can discrepancies in reported yields between traditional and mixed building block synthetic routes be resolved?

Methodological Answer: Perform a systematic comparison using Design of Experiments (DoE) to isolate variables (e.g., reaction time, catalyst loading). Validate reproducibility by replicating protocols from literature (e.g., 3-step mixed building block route) and quantify intermediates via LC-MS. Address yield variations by adjusting purification protocols, such as gradient elution in HPLC .

Q. What experimental frameworks are suitable for studying the biochemical impact of methyl phosphoramidate groups in DNA repair mechanisms?

Methodological Answer: Apply the PICO framework to structure experiments:

- Population : DNA repair enzymes (e.g., photolyases).

- Intervention : DNA duplexes containing this compound.

- Comparison : Unmodified thymine dimers or phosphate analogs.

- Outcome : Repair efficiency (e.g., kinetics measured via stopped-flow assays). Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify enzyme-substrate binding affinities .

Q. How do methyl phosphoramidate groups in CIS,SYN-THYMIDINE DIMER influence enzymatic recognition compared to phosphate analogs?

Methodological Answer: Conduct competitive inhibition assays with DNA repair enzymes. Synthesize analogs with phosphate or methyl phosphoramidate linkages and compare kinetic parameters (Km, Vmax) using UV-Vis spectroscopy. Pair with X-ray crystallography to resolve structural interactions (e.g., steric hindrance from the methyl group) .

Q. What strategies mitigate stereoisomer contamination during large-scale synthesis?

Methodological Answer: Implement dynamic NMR monitoring during phosphoramidite coupling to detect early-stage isomer formation. Optimize solid-phase synthesis protocols to reduce side reactions. For scale-up, employ preparative HPLC with chiral columns and validate purity via circular dichroism (CD) spectroscopy .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?

Methodological Answer: Replicate stability assays using standardized buffers (e.g., pH 3–7) and quantify degradation via LC-MS. Control for variables like temperature and ionic strength. Compare results with literature using Arrhenius plots to model degradation kinetics. Discrepancies may arise from differences in protecting groups (e.g., TBDMS vs. acetyl) during synthesis .

Q. Methodological Frameworks

Q. Which frameworks (e.g., FINER, PICO) are optimal for designing studies on this compound’s role in UV-damaged DNA repair?

Methodological Answer: Use FINER criteria to ensure feasibility and novelty:

Propriétés

IUPAC Name |

16-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-23-[[di(propan-2-yl)amino]-methoxyphosphanyl]oxy-19-methoxy-6,9-dimethyl-19-oxo-15,18,20,25-tetraoxa-2,4,11,13-tetraza-19λ5-phosphahexacyclo[20.2.1.114,17.02,7.06,9.08,13]hexacosane-3,5,10,12-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H63N5O15P2/c1-28(2)54(29(3)4)70(62-9)68-35-24-39-52-41-42-48(6,47(41,5)43(55)50-45(52)57)44(56)51-46(58)53(42)40-25-36(69-71(59,63-10)65-27-38(35)67-39)37(66-40)26-64-49(30-14-12-11-13-15-30,31-16-20-33(60-7)21-17-31)32-18-22-34(61-8)23-19-32/h11-23,28-29,35-42H,24-27H2,1-10H3,(H,50,55,57)(H,51,56,58) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHDNSAVYWCMDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)OC1CC2N3C4C5C(C4(C(=O)NC3=O)C)(C(=O)NC(=O)N5C6CC(C(O6)COC(C7=CC=CC=C7)(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)OP(=O)(OCC1O2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H63N5O15P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1024.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.